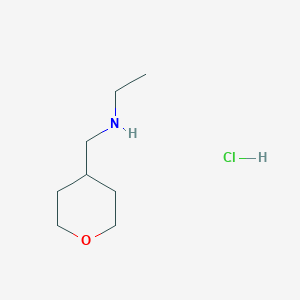

N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13701980

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClNO |

|---|---|

| Molecular Weight | 179.69 g/mol |

| IUPAC Name | N-(oxan-4-ylmethyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h8-9H,2-7H2,1H3;1H |

| Standard InChI Key | IFYBNBSTSQWVLV-UHFFFAOYSA-N |

| SMILES | CCNCC1CCOCC1.Cl |

| Canonical SMILES | CCNCC1CCOCC1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride consists of a tetrahydro-2H-pyran ring substituted with an ethylamine group at the 4-position, stabilized as a hydrochloride salt. The IUPAC name N-(oxan-4-ylmethyl)ethanamine; hydrochloride reflects this configuration. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.69 g/mol |

| SMILES | CCNCC1CCOCC1.Cl |

| InChI | InChI=1S/C8H17NO.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h8-9H,2-7H2,1H3;1H |

| InChIKey | IFYBNBSTSQWVLV-UHFFFAOYSA-N |

The tetrahydro-2H-pyran ring adopts a chair conformation, with the ethylamine side chain extending axially or equatorially depending on steric and electronic factors .

Synthetic Routes

Synthesis typically involves multi-step organic reactions, beginning with the formation of the tetrahydro-2H-pyran ring followed by functionalization with the ethanamine moiety. One reported pathway starts with 4-cyanotetrahydro-2H-pyran, which undergoes reduction to form the primary amine intermediate, 4-(aminomethyl)tetrahydro-2H-pyran . Subsequent alkylation with ethyl bromide or similar agents introduces the ethyl group, yielding the free base. Treatment with hydrochloric acid finalizes the hydrochloride salt .

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. For example:

-

-NMR: Peaks corresponding to the pyran ring protons (δ 3.5–4.0 ppm, axial/equatorial Hs) and ethylamine methyl groups (δ 1.1–1.3 ppm) are expected.

-

MS: The molecular ion peak at m/z 179.69 aligns with the molecular weight, while fragmentation patterns confirm the loss of HCl (~36.46 Da).

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves/clothing . |

| Serious Eye Irritation | H319 | Use eye/face protection . |

| Respiratory Irritation | H335 | Ensure adequate ventilation . |

Related Compounds and Analogues

N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CID 22737007)

This methyl-substituted analog shares the tetrahydro-2H-pyran core but differs in alkyl chain length. It exhibits similar hazards (H302, H315) and is used in high-throughput screening assays .

4-(Aminomethyl)tetrahydro-2H-pyran (CAS 130290-79-8)

The primary amine precursor to many derivatives, this compound is pivotal in synthesizing PDE10A inhibitors for neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume